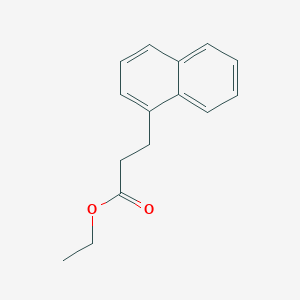

Ethyl 3-(1-naphthyl)propanoate

Description

Ethyl 3-(1-naphthyl)propanoate, with the chemical formula C₁₅H₁₆O₂, is formally an ethyl ester of 3-(1-naphthyl)propanoic acid. nih.gov It belongs to the class of organic compounds known as naphthalene (B1677914) derivatives, which are characterized by a fused two-ring aromatic system. rasayanjournal.co.innumberanalytics.com The presence of both a bulky, electron-rich naphthalene ring and a flexible propanoate ester chain makes it a versatile molecule in scientific investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl 3-naphthalen-1-ylpropanoate |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Synonyms | 1-Naphthalenepropanoic acid, ethyl ester; ethyl 3-(naphthalen-1-yl)propanoate |

| CAS Number | 36818-50-5 |

Data sourced from PubChem CID 10966256 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-naphthalen-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREBQYMNCJOFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450128 | |

| Record name | ethyl 3-(1-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36818-50-5 | |

| Record name | ethyl 3-(1-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 1 Naphthyl Propanoate and Its Analogues

Multi-Step Organic Synthetic Routes

Traditional organic synthesis offers robust, albeit often lengthy, pathways to construct ethyl 3-(1-naphthyl)propanoate. These routes are characterized by the sequential formation of the main structural components: the propanoate backbone and the incorporation of the bulky naphthyl substituent.

Propanoate Backbone Construction

The construction of the three-carbon propanoate backbone is a fundamental step in the synthesis of the target molecule and its analogues. This is often achieved concurrently with the introduction of the aryl moiety through carbon-carbon bond-forming reactions. One of the most direct methods involves the reaction of a suitable three-carbon electrophile or nucleophile with a naphthyl-containing precursor.

In a broader context, the formation of propanoate structures can be accomplished through various classical reactions. For instance, the Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. byjus.comwikipedia.org This β-hydroxy ester can then be dehydrated and subsequently reduced to yield the saturated propanoate backbone. While not a direct route to the target molecule, this illustrates a fundamental method for building the propanoate system.

Naphthyl Moiety Introduction Strategies

The introduction of the 1-naphthyl group is the defining step in the synthesis. This is most effectively accomplished using cross-coupling reactions where a naphthyl-containing substrate is coupled with a three-carbon chain synthon. The most common precursor for this strategy is a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene.

Alternatively, the synthesis can begin with a molecule already containing the naphthyl group, such as 1-naphthaleneacetic acid or a derivative thereof. This starting material can then be elaborated through chain extension reactions to form the desired three-carbon propanoate side chain. However, catalytic methods that form the C-C bond directly are often more efficient and atom-economical.

Catalytic Synthesis Approaches

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues benefits significantly from palladium-catalyzed reactions and other catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck-type applications)

The Mizoroki-Heck reaction is a powerful and widely used method for forming carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex. wikipedia.org This reaction is exceptionally well-suited for the synthesis of this compound. In a typical application, a 1-halonaphthalene (e.g., 1-iodonaphthalene) is coupled with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. The initial product is ethyl 3-(1-naphthyl)acrylate, which is then reduced in a subsequent step to yield the target saturated ester, this compound.

A related and more direct approach involves the reaction of aryl halides with acrolein diethyl acetal (B89532), which directly affords ethyl 3-arylpropanoates in a single step. thieme-connect.comresearchgate.net This method avoids the separate reduction step and tolerates a wide variety of functional groups.

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |

| 1 | 1-Iodonaphthalene | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile/H₂O | Ethyl 3-(1-naphthyl)acrylate | High |

| 2 | 1-Bromonaphthalene | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Ethyl 3-(1-naphthyl)acrylate | Good |

| 3 | 1-Iodonaphthalene | Acrolein diethyl acetal | Pd(OAc)₂ / n-Bu₄NCl | n-Bu₃N | DMF | This compound | Good-Excellent thieme-connect.com |

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of this compound Precursors and Analogues.

The catalytic cycle for the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Enantioselective Catalysis in Related Propanoate Systems (e.g., Reformatsky reactions, asymmetric transfer hydrogenation)

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest. Enantioselective catalysis provides pathways to such molecules with high optical purity.

Reformatsky Reactions: The classical Reformatsky reaction, which produces β-hydroxy esters, can be rendered enantioselective by using chiral ligands. researchgate.netorganic-chemistry.org The resulting chiral β-hydroxy ester is a valuable intermediate that can be converted into various chiral propanoate derivatives. The reaction involves the formation of an organozinc enolate from an α-halo ester, which then adds to a carbonyl compound. byjus.comwikipedia.org

Asymmetric Hydrogenation: Asymmetric hydrogenation is a premier method for producing chiral compounds. For propanoate systems, this is often applied to α,β-unsaturated ester precursors, such as ethyl 3-(1-naphthyl)acrylate. Using a chiral catalyst, typically based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, the C=C double bond can be hydrogenated with high enantioselectivity. acs.orgresearchgate.net Asymmetric transfer hydrogenation (ATH) offers an alternative that uses hydrogen donors like isopropanol (B130326) or formic acid instead of gaseous H₂, which can be advantageous for laboratory-scale synthesis. shu.eduresearchgate.net

| Reaction Type | Substrate Type | Catalyst/Reagent Example | Product Type | Key Feature |

| Enantioselective Reformatsky | Aldehyde/Ketone + α-bromo ester | Zinc + Chiral Ligand (e.g., cinchonine) | Chiral β-hydroxy ester | Creates stereocenter at β-position researchgate.net |

| Asymmetric Hydrogenation | α,β-Unsaturated Ester | [Rh(COD)(DuPhos)]⁺BF₄⁻ + H₂ | Chiral Saturated Ester | High enantioselectivity in C=C reduction acs.org |

| Asymmetric Transfer Hydrogenation | α,β-Unsaturated Ester | RuCl₂(p-cymene)/(S,S)-TsDPEN + HCOOH/Et₃N | Chiral Saturated Ester | Avoids use of high-pressure H₂ gas shu.edu |

Table 2: Examples of Enantioselective Catalysis in Related Propanoate Systems.

Green Chemistry Principles in Synthetic Route Development

Modern synthetic strategies increasingly incorporate the principles of green chemistry to minimize environmental impact. For the synthesis of this compound, this is particularly relevant to the Mizoroki-Heck reaction, which traditionally can use toxic solvents and homogeneous catalysts that are difficult to recycle.

Key areas of development include:

Solvent Replacement: Replacing hazardous solvents like DMF and toluene (B28343) with more benign alternatives. Bio-based solvents such as Cyrene have been shown to be effective media for the Mizoroki-Heck reaction. rsc.org Other greener solvents like isopropanol (i-PrOH) have also been successfully employed. frontiersin.orgnih.gov

Catalyst Systems: The development of heterogeneous catalysts, such as palladium on carbon (Pd/C) or encapsulated palladium catalysts (e.g., Pd EnCat®), allows for easier separation from the reaction mixture and potential for recycling, reducing palladium waste. rsc.orgnih.gov

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and improve energy efficiency compared to conventional heating. frontiersin.orgnih.gov

Atom Economy: Reactions like the direct hydroesterification of vinyl arenes are being developed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. rsc.org

These approaches aim to make the synthesis of this compound and related compounds more sustainable and economically viable. researchgate.netrsc.org

Chemo- and Regioselective Synthesis of Advanced Derivatives

The structural framework of this compound serves as a versatile scaffold for the development of advanced derivatives with tailored properties. The introduction of diverse functional groups at specific positions on the naphthalene (B1677914) ring or the propanoate chain can significantly influence the molecule's chemical and biological characteristics. This section details the chemo- and regioselective synthetic methodologies for preparing cyano-substituted, amino-functionalized, and other key naphthyl-substituted propanoate derivatives.

Synthesis of Cyano-Substituted Analogues

The introduction of a cyano (–CN) group into the this compound backbone is a key transformation for creating analogues with altered electronic properties and potential as intermediates for further functionalization. A primary strategy for synthesizing these analogues involves the use of starting materials already containing the cyano group, such as ethyl cyanoacetate (B8463686). chemprob.org

A notable approach involves the synthesis of 2-cyano-3-(1-naphthyl)propanoic acid derivatives, which can serve as precursors to the corresponding ethyl esters. google.com These compounds are often prepared through reactions that create the C2-C3 bond of the propanoate chain. For instance, a Knoevenagel condensation between a 1-naphthaldehyde (B104281) derivative and a cyanoacetic ester, followed by reduction, can yield the desired scaffold.

Another route involves the reaction of a naphthyl derivative with a reagent that introduces both the cyano and the ester functionalities. For example, the alkylation of ethyl cyanoacetate with a suitable 1-naphthylmethyl halide can be employed. chemprob.org Furthermore, more complex structures, such as ethyl 2-cyano-3-aryl-3-(1-naphthyl)propanoates, have been synthesized. google.com These syntheses often require multi-step procedures, potentially involving metal-catalyzed cross-coupling reactions to form the C3-aryl bond. google.com The synthesis of related structures like 3-cyano-1-naphthalenecarboxylic acid has been achieved through a Diels-Alder reaction involving in-situ generated benzyne, which highlights advanced methods for constructing the substituted naphthalene ring system itself. researchgate.net

A variety of cyano-substituted analogues of this compound have been documented, showcasing the versatility of synthetic approaches. google.com

Table 1: Examples of Synthesized Cyano-Substituted Naphthylpropanoate Analogues google.com

| Compound Name | Molecular Formula |

| Ethyl 2-cyano-3-(1-naphthyl)-3-phenylpropanoate | C22H19NO2 |

| Ethyl 2-cyano-3-(3-methoxyphenyl)-3-(1-naphthyl)propanoate | C23H21NO3 |

| Ethyl 2-cyano-3-(4-methylphenyl)-3-(1-naphthyl)propanoate | C23H21NO2 |

| Ethyl 2-cyano-3-(1-naphthyl)-3-(2-naphthyl)propanoate | C26H21NO2 |

| Ethyl 2-cyano-3-(4-fluoro-1-naphthyl)-3-phenylpropanoate | C22H18FNO2 |

Preparation of Amino-Functionalized Propanoates

The incorporation of amino groups into the propanoate structure yields amino acid analogues and other nitrogen-containing derivatives. These compounds are of significant interest due to their structural relationship to biologically relevant molecules like 2-naphthylalanine. researchgate.net

One of the primary methods for preparing these compounds is through asymmetric hydrogenation of α,β-unsaturated precursors. For example, methyl 2-acetamido-3-(2-naphthyl)propenoate can be hydrogenated using a chiral rhodium catalyst, such as one with a Me-BoPhoz ligand, to produce the corresponding amino acid ester with high enantiomeric excess. researchgate.net Subsequent deprotection of the acetyl group yields the desired amino-functionalized propanoate. researchgate.net

Another powerful technique is reductive amination. This method can involve the reaction of a keto-propanoate or a related aldehyde with an amine in the presence of a reducing agent. For instance, cinacalcet, a related compound, is prepared via the reductive amination of 3-(3-trifluoromethylphenyl)propionaldehyde with (R)-1-(α-naphthyl)ethylamine. researchgate.net This strategy can be adapted for the synthesis of various N-substituted amino propanoates.

Furthermore, amino-functionalized propanoates can be synthesized from readily available amino acid precursors like L-aspartic acid. acs.org A multi-step synthesis can convert an aspartic acid derivative into a tert-butyl (2S)-2-(tert-butoxycarbonylamino)-3-[4'-(2"-naphthyl)pyrimidin-6'-yl]propanoate, demonstrating the construction of complex heterocyclic-substituted amino propanoates. acs.org The synthesis of S-3-(1-naphthyl)lactic acid from L-3-(1-naphthyl)alanine also illustrates the synthetic connection between amino acids and related functionalized propanoates. google.com

Table 2: Synthetic Strategies for Amino-Functionalized Naphthylpropanoates

| Synthetic Method | Precursor Example | Product Type | Reference |

| Asymmetric Hydrogenation | Methyl 2-acetamido-3-(2-naphthyl)propenoate | α-Amino acid ester | researchgate.net |

| Reductive Amination | 3-Arylpropionaldehyde and a naphthylamine | N-Aryl-N-naphthylpropylamine | researchgate.net |

| Multi-step synthesis from Amino Acids | L-Aspartic acid derivative | Heterocycle-substituted α-amino acid ester | acs.org |

| Conversion from Amino Acids | L-3-(1-naphthyl)alanine | α-Hydroxy acid | google.com |

Synthesis of Other Naphthyl-Substituted Propanoate Derivatives

Beyond cyano and amino functionalization, a wide array of other substituents can be introduced to the this compound scaffold to modulate its properties. These derivatives often feature substitution on the naphthalene ring or at the C2 or C3 position of the propanoate chain.

The synthesis of these analogues frequently relies on multi-step sequences starting from functionalized naphthalenes or propanoates. For example, derivatives with additional aryl or alkyl groups at the C3 position alongside a cyano group at C2 have been reported. The synthesis of tert-butyl (R,R)-2-cyano-3-(2-isopropylphenyl)-2-methyl-3-(1-naphthyl)propanoate showcases the complexity that can be achieved, incorporating methyl, isopropylphenyl, and cyano groups into the main chain. google.com

The preparation of such highly substituted systems may involve metal-catalyzed coupling reactions to form new carbon-carbon bonds. google.com For instance, a palladium-catalyzed reaction could couple a naphthyl organometallic reagent with an appropriately substituted propanoate derivative. The synthesis of various substituted naphthyl derivatives, while not all being propanoates, often employs versatile reactions like Friedel-Crafts acylations, Diels-Alder reactions, and various metal-catalyzed cross-couplings that can be adapted for propanoate synthesis. asianpubs.orgnih.govmdpi.com

The patent literature describes several such complex propanoate derivatives, indicating active research into molecules with diverse substitution patterns for various applications. google.com

Table 3: Examples of Other Naphthyl-Substituted Propanoate Derivatives google.com

| Compound Name | Molecular Formula | Key Features |

| tert-Butyl (S,S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoate | C26H29NO3 | Methyl at C2, methoxyphenyl at C3 |

| (RR,SS)-2-Cyano-2-methyl-3-(1-naphthyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid | C22H16F3NO2 | Methyl at C2, trifluoromethylphenyl at C3 |

| (RR,SS)-2-Benzyl-2-cyano-3-(2-methoxyphenyl)-3-(1-naphthyl)propanoic acid | C28H23NO3 | Benzyl at C2, methoxyphenyl at C3 |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 1 Naphthyl Propanoate

Ester Hydrolysis and Transesterification Pathways

The ester group in ethyl 3-(1-naphthyl)propanoate is susceptible to cleavage through hydrolysis and transesterification, common reactions for this functional group. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-(1-naphthyl)propionic acid and ethanol (B145695). testbook.comgeeksforgeeks.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute acid like hydrochloric or sulfuric acid. libretexts.orgstudymind.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is irreversible and is achieved by heating the ester with a base such as sodium hydroxide (B78521). geeksforgeeks.orgstudymind.co.uk The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form a carboxylate salt and ethanol. geeksforgeeks.orglibretexts.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide, can be used to convert this compound to mthis compound. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid and an excess of another alcohol, the ethyl ester can be converted to the corresponding ester of the new alcohol. masterorganicchemistry.com The mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Reactions Involving the Alpha-Carbon and Naphthyl Moiety

The alpha-carbon and the aromatic naphthyl ring of this compound are also sites of significant reactivity, allowing for a range of synthetic modifications.

Carbon-Carbon Bond Formation Reactions (e.g., Alkylation, Acylation, Arylation)

Alkylation: The alpha-protons of the ester are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile that can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orgchemistrysteps.com A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate. libretexts.orgpressbooks.pub For example, deprotonation of this compound with LDA followed by reaction with methyl iodide would yield ethyl 2-methyl-3-(1-naphthyl)propanoate. umn.edu

Acylation: The enolate generated from this compound can also react with acylating agents. For instance, a study demonstrated the double acylation of ethyl 3-(1-naphthyl)propionate, which served as a key step in the synthesis of 5,6-dihydro-4H-benz[de]anthracene. publish.csiro.au

Arylation: The naphthyl group can undergo arylation reactions. A notable example is the Heck arylation of acrolein diethyl acetal (B89532) with 1-bromonaphthalene (B1665260), which, under specific conditions, can yield this compound with high selectivity. researchgate.net

Hydrogenation and Reduction Transformations

Hydrogenation: The naphthyl ring of this compound can be hydrogenated under various catalytic conditions. For example, high-pressure reduction using Raney nickel can lead to the formation of 3-(5,6,7,8-tetrahydro-1-naphthyl)propionic acid and ethyl 3-(2-hydroxy-5,6,7,8-tetrahydro-1-naphthyl)propionate. jst.go.jp The choice of catalyst and reaction conditions can influence the extent of hydrogenation.

Reduction of the Ester Group: The ester functional group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to 3-(1-naphthyl)propan-1-ol. smolecule.com The mechanism involves nucleophilic acyl substitution where a hydride ion replaces the ethoxy group, forming an aldehyde intermediate which is then rapidly reduced to the primary alcohol. libretexts.org More selective reducing agents can also be employed. For instance, a related compound, ethyl 3-(3-trifluoromethylphenyl)propanoate, was selectively reduced to the corresponding aldehyde using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA). researchgate.netnih.gov

Below is a table summarizing some of the reduction reactions:

| Reactant | Reagent | Product(s) | Reference |

| β-naphthocoumarin (related structure) | Raney nickel (high pressure) | 3-(5,6,7,8-tetrahydro-1-naphthyl)propionic acid, hexahydronaphthopyranone, ethyl 3-(2-hydroxy-5,6,7,8-tetrahydro-1-naphthyl)propionate | jst.go.jp |

| Ethyl 3-(3-trifluoromethylphenyl)propanoate (related structure) | Potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) | 3-(3-trifluoromethylphenyl)propanal | researchgate.netnih.gov |

Rearrangement Reactions and Their Mechanistic Basis

While specific rearrangement reactions of this compound itself are not extensively detailed in the provided context, related structures undergo mechanistically insightful rearrangements. For example, the photo-Fries rearrangement of 1-naphthyl (R)-2-phenylpropanoate, a structurally similar compound, has been studied. psu.edu This reaction involves the formation of radical pairs upon photolysis, which can then recombine to form acylated naphthol products. psu.edu Another related transformation is the Johnson-Claisen rearrangement, which involves the reaction of an allyl alcohol with an orthoester to create a new carbon-carbon bond and a γ,δ-unsaturated ester. rsc.org

Catalytic Transformations and Ligand Design for Selectivity

Catalysis plays a crucial role in controlling the selectivity of reactions involving this compound and related compounds. The design of ligands for metal catalysts is particularly important for achieving high enantioselectivity in asymmetric synthesis.

In the context of hydrogenation, chiral diphosphine-ruthenium complexes have been optimized for the enantioselective reduction of β-keto esters, which are structurally related to intermediates that could be formed from this compound. researchgate.net Similarly, chiral ferrocenyl P,N,N-ligands with iridium catalysts have been used for the asymmetric hydrogenation of β-keto esters. rsc.org

For carbon-carbon bond formation, palladium catalysts are frequently employed. For example, the Mizoroki-Heck cross-coupling reaction to synthesize a precursor to Cinacalcet utilized a Pd(OAc)₂ catalyst. researchgate.netnih.gov The choice of ligands, such as XPhos for palladium-catalyzed arylation, can significantly impact reaction efficiency. rsc.org

The following table highlights some catalytic systems used in transformations of related esters:

| Reaction Type | Substrate Type | Catalyst System | Outcome | Reference |

| Asymmetric Transfer Hydrogenation | Aryl ketoesters | [Cp*RhCl₂]₂ with chiral double-chain surfactant-type ligand | High conversion and enantiomeric excess | rsc.org |

| Enantioselective Hydrogenation | β-keto esters | Chiral diphosphine-ruthenium complexes | High efficiency at low catalyst loading | researchgate.net |

| Asymmetric Hydrogenation | β-keto esters | [Ir(COD)Cl]₂ with chiral ferrocenyl P,N,N-ligands | High enantioselectivity | rsc.org |

| Mizoroki-Heck Cross-Coupling | Aryl bromide and acetal | Pd(OAc)₂ with nBu₄NOAc | C-C bond formation | researchgate.netnih.gov |

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Ethyl 3-(1-naphthyl)propanoate and its derivatives, ¹H NMR and ¹³C NMR are instrumental in confirming the presence and connectivity of its constituent atoms.

In the context of related structures like Ethyl 3-hydroxy-3-(1-naphthyl)propanoate, ¹H NMR spectra, typically recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃), reveal characteristic signals. amazonaws.com For instance, the ethyl group protons appear as a triplet around 1.27 ppm (for the CH₃ group) and a quartet around 4.21 ppm (for the CH₂ group), with a coupling constant (J) of approximately 7.1 Hz. amazonaws.com The protons of the propanoate backbone and the naphthyl group resonate in specific regions of the spectrum, allowing for detailed structural assignment. amazonaws.com Analysis of crude reaction mixtures by ¹H NMR can also be used to monitor reaction progress. orgsyn.org

¹³C NMR spectroscopy provides further structural detail by identifying the chemical environment of each carbon atom. In a study of Ethyl 3-hydroxy-3-(1-naphthyl)propanoate, the spectrum showed distinct peaks for the ethyl group carbons (around 14.2 ppm and 61.0 ppm), the carbons of the propanoate chain, and the ten carbons of the naphthyl ring system. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 3-hydroxy-3-(1-naphthyl)propanoate amazonaws.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.27 | t, J = 7.1 | -OCH₂CH₃ |

| ¹H | 2.79 – 2.92 | m | -CH₂- |

| ¹H | 3.44 | s | -OH |

| ¹H | 4.21 | q, J = 7.1 | -OCH₂CH₃ |

| ¹H | 5.91 | m | -CH(OH)- |

| ¹H | 7.45 – 8.05 | m | Naphthyl-H |

| ¹³C | 14.2 | -OCH₂CH₃ | |

| ¹³C | 42.7 | -CH₂- | |

| ¹³C | 61.0 | -OCH₂CH₃ | |

| ¹³C | 67.3 | -CH(OH)- | |

| ¹³C | 122.8 – 138.0 | Naphthyl-C | |

| ¹³C | 172.7 | C=O |

Note: Data corresponds to Ethyl 3-hydroxy-3-(1-naphthyl)propanoate as a representative example.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₆O₂, corresponding to a monoisotopic mass of 228.115029749 Da. nih.gov

In research, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed for precise mass determination, which helps in confirming the molecular formula. orgsyn.org The fragmentation patterns observed in the mass spectrum of esters are characteristic and can help in structural confirmation. libretexts.org For related compounds, such as derivatives of 2-cyano-3-(1-naphthyl)propanoic acid, ESI-MS has been used to identify the molecular ion. google.com

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used in the analysis of this compound and its analogues.

Flash chromatography is a common method for the purification of reaction products. amazonaws.com For instance, Ethyl 3-hydroxy-3-(1-naphthyl)propanoate can be purified using a mixture of pentane, diethyl ether, and ethanol (B145695) as the eluent. amazonaws.com

HPLC is utilized for both purity assessment and the separation of isomers. In the context of related compounds, Reverse Phase-HPLC (RP-HPLC) methods have been developed for the analysis of similar structures, such as Naftidrofuryl Oxalate, which contains a 3-(1-naphthyl)propanoate moiety. biomedres.us The development of such methods often involves optimizing the mobile phase composition and detection wavelength to achieve good separation and sensitivity. biomedres.us

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for identifying and quantifying volatile and semi-volatile compounds in a sample. escholarship.org This technique can be used to analyze the purity of this compound and to identify any impurities present.

Advanced Optical Spectroscopy (e.g., Chiral High-Performance Liquid Chromatography for enantiomeric excess)

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is crucial, especially in pharmaceutical and biological research. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common technique for this purpose. uma.es

In the synthesis of chiral β-hydroxy esters, including derivatives of 3-(1-naphthyl)propanoate, chiral HPLC is used to separate the enantiomers and determine the ee. amazonaws.commdpi.com This is typically achieved using a chiral stationary phase, such as Chiralpak or Chiracel columns. amazonaws.comsioc-journal.cn The separation is influenced by the mobile phase composition, which is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol). amazonaws.commdpi.com The retention times of the two enantiomers will differ, allowing for their quantification. amazonaws.com

For example, in the analysis of Ethyl 3-hydroxy-3-(2-naphthyl)propanoate, a Chiralpak AS column with a mobile phase of hexanes and isopropanol (B130326) (95:5) was used, resulting in distinct retention times for the minor and major enantiomers. amazonaws.com This allows for the calculation of the enantiomeric excess of the product. amazonaws.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of Ethyl 3-(1-naphthyl)propanoate. These calculations provide insights into the distribution of electrons within the molecule, which in turn dictates its reactivity.

For analogous compounds, such as 3-(4-methoxybenzoyl) propionic acid, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) and 6-31++G(d,p) have been used to determine optimized geometric parameters like bond lengths and angles. iosrjournals.org For example, in the carboxylic group of a similar acid, the calculated C=O and C-O bond lengths are in close agreement with experimental values. iosrjournals.org Such studies help in understanding the electronic environment of the ester group and the naphthyl ring in this compound.

The reactivity of esters can also be predicted. For instance, theoretical studies on the initial degradation of methyl propionate (B1217596) via hydrogen atom abstraction by molecular oxygen have been conducted using DFT and ab initio CBS-QB3 calculations. researchgate.net These studies calculate the energy barriers for abstraction from different carbon positions (α, β, and μ), indicating the most likely sites of initial reaction. researchgate.net This approach can be applied to this compound to predict its oxidative stability and reactive sites.

Table 1: Example of Calculated Energy Barriers for H-atom Abstraction in Methyl Propionate (MePr) by O₂ at CBS-QB3 Level researchgate.net

| Reaction Channel | Energy Barrier (kcal/mol) |

| H-abstraction from Cα | 44.17 |

| H-abstraction from Cβ | 48.10 |

| H-abstraction from Cμ | 44.97 |

This table illustrates the type of data generated from quantum chemical calculations to predict reactivity, using methyl propionate as an example.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is crucial for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For reactions involving molecules like this compound, this involves mapping the potential energy surface to find the lowest energy path from reactants to products.

Transition State Theory (TST) is often used in conjunction with quantum chemical calculations to evaluate reaction rate coefficients. researchgate.net For the H-atom abstraction from methyl propionate, for example, TST with tunneling corrections was used to calculate rate coefficients over a wide temperature range (700-1600 K). researchgate.net The analysis involves locating the transition state structure for each reaction pathway and calculating its energy, which corresponds to the activation barrier. researchgate.netuni-heidelberg.de

In studies of related naphthyl esters, such as the photo-Fries rearrangement of 1-naphthyl (R)-2-phenylpropanoate, computational analysis helps to understand the behavior of intermediate radical pairs. scielo.br The modeling can shed light on the competition between in-cage recombination of the radical pair and their escape to form other products, providing a detailed picture of the reaction dynamics. scielo.br

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the stable conformers (low-energy spatial arrangements) of the molecule. This is often done through systematic or stochastic searches on the potential energy surface calculated by molecular mechanics (MM) or quantum mechanical (QM) methods.

For complex molecules, a combined Monte Carlo–Molecular Mechanics (MM) approach can be used to perform a conformational search, considering all structures within a specific energy window from the global minimum. acs.org For related aromatic esters, such as (9-anthryl)methoxyacetates, Dynamic NMR (DNMR) spectroscopy combined with computational analysis has been used to study the conformational structure and the dynamics of interconversion between different conformers. acs.org These studies often focus on the rotational barriers around key single bonds. acs.org

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion. MD simulations have been used to investigate the interactions of related probe molecules with biological systems like bovine serum albumin (BSA). rsc.org Such simulations can reveal how the molecule adapts its conformation upon binding and the specific intermolecular interactions that stabilize the complex. rsc.orgnih.gov

Table 2: Example Parameters Measured in Conformational Analysis of Peptidomimetics acs.org

| Parameter | Description |

| β-Turn | Presence of a distinctive intramolecular hydrogen bond forming a 10-membered ring. |

| α-Helix | Presence of two consecutive γ-turn type hydrogen bonds. |

| 3₁₀-Helix | A specific type of helical structure. |

This table shows examples of structural parameters used to classify conformations in computational studies, which could be applied to analyze potential intramolecular interactions in this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.

For a related compound, 3-(4-methoxybenzoyl) propionic acid, DFT (B3LYP) and ab initio (HF) methods were used to calculate vibrational frequencies. iosrjournals.org The calculated frequencies, after scaling to correct for systematic errors, showed good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. iosrjournals.org

Electronic spectra, such as UV-Vis absorption, can also be predicted. Time-dependent DFT (TD-DFT) is a common method for calculating excitation energies and oscillator strengths, which correspond to the λ(max) and intensity of absorption bands. iosrjournals.org For example, the electronic spectra of various compounds can be predicted using semi-empirical methods like ZINDO or ab initio methods to calculate the maximum absorption wavelength (λmax) and transition dipole moment. rsc.org Comparing these predicted spectra with experimental data helps to confirm the molecular structure and understand its electronic transitions. iosrjournals.org

Table 3: Example Comparison of Experimental and Calculated UV-Vis Spectral Data for 3-(4-Methoxybenzoyl) Propionic Acid iosrjournals.org

| Solvent | Experimental λ(max) (nm) | Calculated λ(max) (nm) (B3LYP) |

| Water | 278 | 277.53 |

| Ethanol (B145695) | 285 | 284.42 |

This table illustrates the high accuracy achievable when comparing predicted spectroscopic parameters with experimental results for a related molecule.

Applications As Building Blocks and Probes in Advanced Organic Synthesis

Precursors for Polycyclic Aromatic Compounds

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is an area of intense research due to their unique electronic and photophysical properties. Ethyl 3-(1-naphthyl)propanoate can serve as a foundational molecule for the construction of larger, more complex polycyclic systems. The propanoate side chain offers a convenient handle for intramolecular cyclization reactions, a common strategy for forming additional aromatic rings.

One of the primary methods for achieving this transformation is through intramolecular Friedel-Crafts acylation. organic-chemistry.orgwikipedia.org In this type of reaction, the acyl group of the propanoate chain is activated by a Lewis acid, which then undergoes an electrophilic aromatic substitution with the electron-rich naphthalene (B1677914) ring. organic-chemistry.org The position of this cyclization is directed by the substitution pattern of the naphthalene ring and the reaction conditions. For this compound, the cyclization can theoretically occur at several positions on the naphthalene nucleus, leading to the formation of different polycyclic ketone scaffolds.

For instance, an intramolecular Friedel-Crafts reaction of a derivative of this compound can lead to the formation of a benzo[c]phenanthrene (B127203) core structure. nih.gov This class of PAHs is of interest for its chiroptical properties and potential applications in materials science. The general synthetic approach involves the conversion of the ethyl ester to a more reactive species, such as an acyl chloride, followed by treatment with a Lewis acid like aluminum chloride to promote the ring-closing reaction. organic-chemistry.org The resulting cyclic ketone can then be further elaborated through reduction and aromatization steps to yield the final polycyclic aromatic hydrocarbon.

Table 1: Key Reactions in the Synthesis of Polycyclic Aromatic Compounds

| Reaction Type | Reagents and Conditions | Product Type |

| Intramolecular Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃), Acid Chloride | Polycyclic Ketone |

| Reduction of Ketone | Reducing Agent (e.g., NaBH₄, Clemmensen, Wolff-Kishner) | Secondary Alcohol or Methylene Group |

| Aromatization | Dehydrogenation Agent (e.g., DDQ, Sulfur) | Polycyclic Aromatic Hydrocarbon |

Intermediates in the Synthesis of Complex Organic Molecules

The structural motif of this compound is embedded within a variety of complex and biologically active molecules. Its role as a synthetic intermediate is crucial in the total synthesis of natural products and their analogues, particularly those with anticancer properties. nih.govnih.govmdpi.commdpi.comrsc.org

Naphthalene derivatives, in general, are found in numerous natural products and have been shown to be important pharmacophores. nih.gov The naphthalene ring system can interact with biological targets through π-stacking and hydrophobic interactions. The ethyl propanoate side chain provides a reactive site for further chemical modifications and the introduction of additional functional groups or ring systems.

One notable area of application is in the synthesis of analogues of podophyllotoxin (B1678966), a naturally occurring anticancer agent. sigmaaldrich.com While direct synthesis from this compound is not explicitly detailed in readily available literature, the core structure is analogous to key intermediates in some synthetic routes. The general strategy involves the elaboration of the propanoate chain and subsequent cyclization to form the characteristic lactone ring found in many podophyllotoxin analogues. These modifications often aim to improve the therapeutic index of the parent compound by reducing toxicity while maintaining or enhancing anticancer activity. sigmaaldrich.com

The synthesis of various heterocyclic compounds with potential anticancer activity also utilizes naphthalene-based starting materials. mdpi.com The versatility of the ester group in this compound allows for its conversion into amides, hydrazides, and other functionalities, which can then be used to construct heterocyclic rings such as triazoles, pyrazoles, and oxadiazoles. These heterocyclic moieties are often crucial for the biological activity of the final compounds.

Development of Chemical Probes and Ligands for Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its function in a biological system. The naphthalene moiety of this compound possesses inherent fluorescence, making it an attractive scaffold for the development of fluorescent probes.

The development of such probes often involves modifying the propanoate side chain to introduce a reactive group for conjugation to other molecules or a specific binding moiety for the target of interest. The intrinsic fluorescence of the naphthalene ring can be modulated by these modifications, potentially leading to "turn-on" or "turn-off" fluorescent probes that signal the binding event.

Furthermore, the naphthalene scaffold has been identified as a key structural feature in the design of various enzyme inhibitors. scilit.comnih.govnih.gov For example, naphthyl derivatives have been investigated as inhibitors of Janus kinase 3 (Jak3), a target for autoimmune diseases, and papain-like protease (PLpro) of the SARS-CoV virus. nih.govnih.gov While specific examples starting from this compound are not extensively documented, its structure provides a clear starting point for the synthesis of such inhibitors. The propanoate group can be readily converted to an amide or other functional groups to mimic the peptide backbone or interact with specific residues in the active site of an enzyme.

Emerging Research Frontiers and Future Perspectives

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalysts is paramount for the synthesis of complex molecules like Ethyl 3-(1-naphthyl)propanoate, particularly for creating chiral versions, which are often required in pharmaceutical applications. Current research is focused on moving beyond classical methods towards more sophisticated transition-metal and organocatalytic systems.

A significant area of research involves the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters, which are valuable precursors. Ruthenium(II) complexes, in particular, have shown great promise. For instance, Ru(II) complexes prepared with chiral ligands have been used for the asymmetric transfer hydrogenation of naphthyl-substituted substrates. irb.hr In these systems, an azeotropic mixture of formic acid and triethylamine (B128534) (HCO2H/Et3N) often serves as the hydrogen donor. irb.hr Optimization of reaction parameters such as temperature and catalyst loading is crucial; lowering the catalyst loading to 2 mol% has been successful for naphthyl substrates without compromising enantioselectivity. irb.hr Similarly, the enantioselective hydrogenation of related β-keto esters using chiral diphosphine-ruthenium complexes, such as those with BINAP or MeO-BIPHEP ligands, has achieved very high enantiomeric excesses (97% to 99% ee). researchgate.net

Palladium-catalyzed reactions, such as the Mizoroki-Heck cross-coupling, represent another frontier for building the carbon skeleton of related phenylpropanoate structures. mdpi.comresearchgate.net In the synthesis of a key intermediate for the drug Cinacalcet, a palladium acetate (B1210297) (Pd(OAc)2) catalyst was used for a cross-coupling reaction, demonstrating the power of palladium catalysis in forming C-C bonds efficiently. mdpi.comresearchgate.net

Furthermore, the use of strong acid organocatalysts is being explored. For example, trifluoromethanesulfonic acid has been effectively used as a catalyst in the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, showcasing a simple, one-step direct synthesis. google.compatsnap.com This highlights a move towards metal-free catalytic systems that can offer different reactivity and avoid potential metal contamination in the final product.

| Catalyst System | Reactants | Product Type | Key Findings |

| Ru(II) Complexes with Chiral Ligands | 3-oxo-3-(1-naphthyl)propanoate | Chiral 3-hydroxy-3-(1-naphthyl)propanoate | High enantioselectivity (>98% ee) achieved at room temperature with low catalyst loading (2 mol%). irb.hr |

| Chiral Diphosphine-Ruthenium Complexes (e.g., (R)-BINAP) | Methyl 3-oxo-3-(1-naphthyl)propanoate | Methyl (S)-3-hydroxy-3-(1-naphthyl)propanoate | Quantitative yield and high enantiomeric excess (97% ee) obtained under hydrogen pressure. researchgate.net |

| Palladium Acetate (Pd(OAc)2) | 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal (B89532) | Phenylpropanal derivative | Efficient Mizoroki-Heck cross-coupling followed by a cascade hydrogenation process. mdpi.comresearchgate.net |

| Trifluoromethanesulfonic Acid | 2-aminopyridine and ethyl acrylate (B77674) | Ethyl 3-(pyridin-2-ylamino) propanoate | Serves as an effective organocatalyst for a direct one-step synthesis. google.compatsnap.com |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, is emerging as a transformative approach in chemical synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, faster production, and the potential for seamless integration of multiple reaction and purification steps. mit.edu The application of these principles to the synthesis of this compound and its analogues is a key area of future research.

Continuous flow processes are particularly well-suited for catalyzed reactions, including hydrogenations. Systems using supported catalysts within packed-bed reactors are highly effective. For example, the enantioselective hydrogenation of various substrates has been successfully demonstrated in continuous flow using supercritical carbon dioxide (scCO2) as a green and efficient solvent. beilstein-journals.org This methodology allows for easy separation of the product from the catalyst and the solvent, significantly simplifying downstream processing. beilstein-journals.org A telescoped continuous flow process, where the output of one reactor is fed directly into the next, has been developed for the synthesis of chiral 1-aryl-1,3-diol precursors, demonstrating the potential for multi-step, integrated manufacturing. acs.org Such a system, often comprising pumps, packed-bed reactors, and back-pressure regulators, could be adapted for the multi-step synthesis of functionalized naphthylpropanoates. acs.org

The development of continuous work-up techniques, such as liquid-liquid extraction and evaporation on a micro-scale, is critical to realizing the full benefits of flow chemistry by eliminating time-consuming intermediate batch work-ups. mit.edu

| Feature | Batch Processing | Flow Chemistry / Continuous Synthesis |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat exchange. mit.edu |

| Efficiency | Often involves lengthy intermediate work-up and purification steps. | Faster reactions and potential for telescoped, multi-step synthesis without isolation of intermediates. mit.eduacs.org |

| Scalability | Scaling up can be complex and require significant process redesign. | Scaled by running the system for longer periods ("scaling out") rather than increasing reactor size. |

| Process Control | More difficult to precisely control temperature, pressure, and mixing. | Precise control over reaction parameters, leading to higher reproducibility and yields. |

| Catalyst Integration | Homogeneous catalysts require separation; heterogeneous catalysts can be inefficiently mixed. | Ideal for using packed-bed reactors with supported catalysts, enabling easy separation and reuse. beilstein-journals.org |

Strategies for Sustainable Synthesis and Process Optimization

One key strategy is the use of energy-efficient techniques like microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times compared to conventional heating methods without negatively impacting selectivity or yield. mdpi.comresearchgate.net Another major focus is the replacement of volatile and hazardous organic solvents. Supercritical carbon dioxide (scCO2) has been shown to be an excellent alternative medium for catalytic reactions, such as hydrogenations, under flow conditions. beilstein-journals.org

| Strategy | Description | Example Application |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Reduced reaction times in the synthesis of a precursor for Cinacalcet. researchgate.net |

| Green Solvents | Replacing traditional organic solvents with environmentally friendly alternatives. | Use of supercritical CO2 as a medium for catalytic reactions in continuous flow. beilstein-journals.org |

| Tandem/Cascade Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | A tandem Knoevenagel condensation/reduction for the synthesis of 3-(3-nitrophenyl)propanoic acid. nih.gov |

| Catalyst Recycling | Recovering and reusing the catalyst to reduce cost and waste. | Recovery of palladium catalysts on an alumina (B75360) support after a Mizoroki-Heck reaction. mdpi.comresearchgate.net |

| Multi-functional Reagents | Using a single reagent to perform multiple transformations in one pot. | Stannous chloride acting as both a reducing agent and a Lewis acid catalyst for esterification. nih.gov |

Exploration of Undiscovered Reactivity Patterns

Beyond optimizing known transformations, a significant frontier lies in exploring new reactivity patterns to create novel analogues of this compound with unique properties. This involves functionalizing the molecule at positions that are not typically reactive.

One area of potential is the functionalization of the C-2 position (the carbon alpha to the ester group). A patent for 3-(1-naphthyl)-2-cyanopropanoic acid derivatives demonstrates that this position can be modified, in this case through cyanation. google.com This opens the door to a wide range of subsequent transformations of the cyano group, allowing for the introduction of diverse functionalities.

Another promising avenue is the application of modern transition-metal-catalyzed C-H activation/amination reactions. acs.org These powerful methods could potentially be used to introduce nitrogen-containing groups onto the aliphatic propanoate chain, creating novel amino acid-like structures. Catalytic systems involving rhodium, palladium, or copper have shown remarkable capabilities in intermolecular amination of C-H bonds, offering a direct route to complex amines. acs.org

Furthermore, the use of novel Lewis acid catalysts could unlock new reaction pathways. For example, boron-based catalysts have been shown to catalyze nitro-Mannich reactions between silyl (B83357) nitronates and nitrones. cardiff.ac.uk Applying such methodologies to precursors of this compound could lead to the synthesis of derivatives with unprecedented structural motifs and potential biological activities. The exploration of these and other modern synthetic methods will undoubtedly expand the chemical space accessible from the naphthylpropanoate scaffold.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-(1-naphthyl)propanoate?

- Methodological Answer : A common approach involves alkylation of 1-naphthol with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at room temperature for 2 hours, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures completion. Crude products are typically used without further purification for downstream reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) to quantify monomeric products and confirm molecular weight. HSQC NMR is critical for resolving C–H cross-signals, particularly to track the disappearance of lignin-derived intermediates (e.g., p-coumaric acid) and confirm stabilization via reductive chemistry .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use chemical-resistant gloves and lab coats. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations. Avoid drainage contamination and ensure proper ventilation. Stability data indicate no significant decomposition under standard storage .

Advanced Research Questions

Q. How can mechanistic insights into lignin deconstruction using this compound as a monomer be derived?

- Methodological Answer : Analyze lignin depolymerization via Van Krevelen diagrams (elemental ratios) to track oxygen/carbon reduction. Couple this with GC-FID/MS to identify monomer profiles (e.g., dihydro FA ethyl ester) and HSQC NMR to monitor solvolytic deconstruction. Metal catalysts (e.g., Pt/C) enhance stabilization through hydrogenation, as evidenced by spectral shifts .

Q. What strategies resolve contradictions in catalytic efficiency during this compound synthesis?

- Methodological Answer : Compare heterogeneous vs. homogeneous catalysts using kinetic studies. For example, Pt/C may show higher selectivity but slower kinetics than soluble Pd complexes. Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation. Statistical tools like ANOVA can identify significant variables (temperature, catalyst loading) .

Q. How can this compound derivatives be evaluated for biological activity?

- Methodological Answer : Synthesize phthalazine-based derivatives via N-alkylation with ethyl acrylate and K₂CO₃. Assess cytotoxicity against HCT-116 cells using MTT assays. Confirm apoptosis via flow cytometry (Annexin V/PI staining) and VEGFR2 inhibition via Western blot. Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) validate target specificity .

Q. What advanced spectroscopic techniques elucidate the electronic environment of this compound?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to resolve aromatic proton coupling in the naphthyl group. Density Functional Theory (DFT) calculations predict electron density distributions, which can be correlated with experimental UV-Vis spectra (λmax shifts) to assess conjugation effects. X-ray crystallography provides definitive bond-length data for steric analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.